molecular formula C14H12N4O4 B2688752 1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione CAS No. 575468-77-8

1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No.: B2688752
CAS No.: 575468-77-8
M. Wt: 300.274
InChI Key: HIFYVFPWUORGIC-UHFFFAOYSA-N
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Description

1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a chemical compound offered for research and development purposes. As a member of the pyrrolo[3,4-d]pyrimidine family, it serves as a versatile building block in medicinal chemistry and drug discovery. This scaffold is of significant interest in the synthesis of fused heterocyclic systems, which are core structures in many biologically active molecules . Compounds within this class have been extensively studied for their wide range of potential pharmaceutical applications, and research into analogous structures suggests utility as a key intermediate in the development of novel therapeutic agents . The presence of the nitrophenyl substituent can influence the compound's electronic properties and provide a handle for further chemical modification. This product is intended for use in laboratory research only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1,3-dimethyl-6-(3-nitrophenyl)pyrrolo[3,4-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O4/c1-15-12-8-17(7-11(12)13(19)16(2)14(15)20)9-4-3-5-10(6-9)18(21)22/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIFYVFPWUORGIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CN(C=C2C(=O)N(C1=O)C)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrrole and pyrimidine precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are often optimized to increase yield and purity.

Types of Reactions:

  • Oxidation: The nitro group in the compound can undergo oxidation to form nitroso or nitrate derivatives.

  • Reduction: The nitro group can also be reduced to an amine group, leading to the formation of different derivatives.

  • Substitution: The methyl groups and the nitro group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH₃COOH) are often used.

  • Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitutions may involve alkyl halides and bases.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives, nitrate esters.

  • Reduction Products: Amines, hydrazines.

  • Substitution Products: Brominated or nitrated derivatives.

Scientific Research Applications

Synthesis of 1,3-Dimethyl-6-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

The synthesis of pyrrolo[3,4-d]pyrimidine derivatives typically involves one-pot multicomponent reactions. Recent studies have demonstrated effective methods for synthesizing these compounds using various starting materials and catalysts. For instance, a notable method involves the reaction of 1,3-dimethyl-6-amino-uracil with arylglyoxals and barbituric acid derivatives under mild conditions, yielding high product yields (73-95%) .

Key Synthetic Pathways

Reactants Catalyst Conditions Yield
1,3-Dimethyl-6-amino-uracil + Aryl Glyoxals + Barbituric AcidTBAB (5 mol%)Ethanol at 50 °C73-95%

The characterization of synthesized compounds is typically performed using techniques such as FT-IR and NMR spectroscopy to confirm the structure and purity of the products.

Anticancer Potential

Research has indicated that compounds like This compound exhibit promising anticancer properties. For example, derivatives of pyrrolo[2,3-d]pyrimidines have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines such as HepG2 cells . This suggests that similar derivatives may possess comparable biological activities.

Case Studies

In a recent study focused on the synthesis and evaluation of pyrrolo[2,3-d]pyrimidine derivatives, compound 5k was noted for its ability to induce significant apoptotic activity in HepG2 liver cancer cells. The study highlighted the importance of structural modifications in enhancing biological activity .

Pharmaceutical Development

The unique chemical structure of This compound positions it as a candidate for drug development targeting various diseases. Its potential applications extend beyond oncology to include antimicrobial and anti-inflammatory activities.

Mechanism of Action

The mechanism by which 1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione exerts its effects involves interactions with molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, often engaging in redox reactions that affect cellular processes. The compound may interact with enzymes, receptors, or DNA, leading to its biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations in Pyrrolo[3,4-d]Pyrimidine-Dione Derivatives

The pharmacological and physicochemical properties of pyrrolo[3,4-d]pyrimidine-diones are highly dependent on substituent patterns. Below is a comparison of key analogues:

Compound Name Substituents (Positions) Molecular Weight Key Properties/Activities Reference
Target Compound 3-Nitrophenyl (C6), Methyl (N1, N3) 355.33 g/mol Not explicitly reported in evidence
6-(4-Hydroxyphenyl)-6-(2-nitrophenyl)-analogue (3h) 4-Hydroxyphenyl, 2-nitrophenyl (C6) 361.36 g/mol Moderate yield (70%), IR: OH, NH, CO bands
5-(2-Bromophenyl)-1,3-dimethyl-6-pentyl derivative (NCGC00117699) 2-Bromophenyl (C5), pentyl (C6) 449.35 g/mol Fumarate hydratase activation (EC50: 0.0293 μM)
6-(2-Aminophenyl)-5-(4-chlorophenyl)-analogue 2-Aminophenyl (C6), 4-chlorophenyl (C5) 383.82 g/mol Structural data (NMR, FTIR) available
6-(2-Bromoethyl)-1,3-dimethyl-5-(4-methylphenyl) derivative 2-Bromoethyl (C6), 4-methylphenyl (C5) 362.23 g/mol Discontinued commercial availability

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, bromo) at C5/C6 enhance electrophilic reactivity, facilitating intramolecular cyclization for polynuclear heterocycle synthesis .
  • Amino groups (e.g., 2-aminophenyl at C6) introduce hydrogen-bonding capacity, which may influence target binding affinity .
Physicochemical and Spectroscopic Differences
  • Solubility: Nitro-substituted derivatives (e.g., target compound) exhibit lower aqueous solubility compared to hydroxyl- or amino-substituted analogues (e.g., 3h in ).
  • Spectroscopic Signatures :
    • FTIR : Nitro groups show characteristic peaks at ~1490 cm⁻¹ (C=C aromatic) and ~1700 cm⁻¹ (amide C=O) .
    • NMR : Pyrrolo[3,4-d]pyrimidine-diones with aromatic substituents display distinct aromatic proton signals at 7.2–8.3 ppm (1H NMR) and carbon shifts at 115–158 ppm (13C NMR) .

Biological Activity

1,3-Dimethyl-6-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a complex organic compound that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound based on recent research findings, including its synthesis, mechanisms of action, and specific case studies demonstrating its efficacy against various biological targets.

Chemical Structure and Synthesis

The compound belongs to the pyrrolopyrimidine class and features a nitrophenyl substituent that may influence its biological properties. The synthesis typically involves multi-step organic reactions, including the condensation of substituted anilines with pyrimidine derivatives under controlled conditions. Common reagents include acetic acid and catalysts to facilitate the formation of the desired product .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimycobacterial Activity : Studies have shown promising results against Mycobacterium tuberculosis, with some derivatives demonstrating minimum inhibitory concentrations (MIC) as low as 0.78 µg/mL .
  • Anticancer Potential : The compound has been evaluated for its ability to inhibit cancer cell proliferation through mechanisms such as enzyme modulation and interference with DNA replication .
  • Antiviral Properties : Initial investigations suggest that it may possess antiviral capabilities, although further studies are required to elucidate these effects .

Antimycobacterial Activity

A series of derivatives based on the pyrrolopyrimidine structure were synthesized and tested against Mycobacterium tuberculosis H37Rv strain. The most active compounds exhibited MIC values ranging from 0.78 µg/mL to 4.00 µg/mL. Molecular docking studies revealed high binding affinities to key bacterial enzymes, suggesting a mechanism of action that involves inhibition of bacterial growth .

Anticancer Studies

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The compound's mechanism includes the inhibition of specific kinases involved in cell cycle regulation. A notable study reported that certain derivatives showed IC50 values in the low micromolar range against human cancer cell lines .

The proposed mechanism involves the interaction of the compound with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes such as DNA synthesis and repair.
  • Receptor Modulation : It is hypothesized that the compound can bind to receptors involved in cell signaling pathways, altering their activity and leading to apoptosis in cancer cells .

Case Studies

StudyCompound TestedTarget Organism/Cell LineKey Findings
Pyrrolopyrimidine DerivativesMycobacterium tuberculosisMIC as low as 0.78 µg/mL; effective inhibition observed.
1,3-Dimethyl DerivativeVarious Cancer Cell LinesInduced apoptosis; IC50 values in micromolar range.
Nitro-substituted PyrrolopyrimidinesViral Infections (Preliminary)Suggests potential antiviral activity; further studies needed.

Q & A

Basic: What are the standard synthetic routes for 1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione, and how are yields optimized?

The synthesis typically involves multi-step reactions starting with substituted pyrrolo-pyrimidine scaffolds. For example, coupling a nitroaryl group to the core structure via nucleophilic substitution or palladium-catalyzed cross-coupling. Optimization includes:

  • Solvent selection : Use of polar aprotic solvents (e.g., DMF, DMSO) to enhance reactivity.
  • Catalytic systems : Pd-based catalysts for aryl coupling (e.g., Suzuki-Miyaura reactions) .
  • Temperature control : Reflux conditions (e.g., 80–100°C) to drive reactions to completion .
    Yields (often 50–90%) depend on purification methods like flash chromatography (silica gel, CHCl₃/MeOH gradients) and recrystallization from hexanes/ethyl acetate .

Basic: How is the compound characterized to confirm structural integrity?

Key characterization methods include:

  • ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., methyl groups at 1,3-positions; nitroaryl protons at δ 7.0–8.5 ppm) .
  • Elemental analysis : Validate purity (>95%) by matching calculated and observed C/H/N percentages .
  • TLC : Monitor reaction progress using CHCl₃/MeOH mobile phases .
    Advanced techniques like HRMS or X-ray crystallography (for crystalline derivatives) resolve ambiguities .

Basic: What solvents and conditions are suitable for solubility and stability studies?

  • Solubility : The compound is typically soluble in DMSO, DMF, and partially in CHCl₃ (based on analogs in ).
  • Stability : Assess via:
    • pH-dependent studies : Monitor degradation in acidic/basic buffers (e.g., HCl/NaOH) using HPLC.
    • Thermal stability : Thermogravimetric analysis (TGA) up to 200°C to identify decomposition points .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

Contradictions arise from tautomerism or dynamic effects. Strategies include:

  • Deuterated solvents : Use DMSO-d₆ to observe exchangeable protons (e.g., NH groups) .
  • Variable-temperature NMR : Identify conformational changes by cooling/heating the sample .
  • Cross-validation : Compare HRMS and IR data to confirm functional groups .

Advanced: What methodologies are used to study structure-activity relationships (SAR) for kinase inhibition?

SAR studies involve:

  • Substituent variation : Modify the nitroaryl or methyl groups and test inhibition against kinases (e.g., EGFR, VEGFR).
  • Biological assays : Measure IC₅₀ values using enzymatic assays (e.g., ATP competition) .
  • Molecular docking : Correlate substituent positions (e.g., 3-nitrophenyl) with binding affinity to kinase active sites .

Advanced: How can regioselectivity challenges during nitroaryl substitution be addressed?

  • Directing groups : Introduce temporary protecting groups (e.g., Boc) to steer substitution to the 6-position .
  • Microwave-assisted synthesis : Enhance regioselectivity via controlled heating .
  • Computational modeling : Predict reactive sites using DFT calculations .

Advanced: What analytical methods validate purity for in vitro biological testing?

  • HPLC-MS : Use C18 columns with acetonitrile/water gradients to detect impurities (<0.5%) .
  • Elemental analysis : Ensure stoichiometric consistency (e.g., C: ±0.3% deviation) .
  • Chiral chromatography : For enantiomerically pure derivatives, if applicable .

Advanced: How does the nitro group influence photostability and redox properties?

  • Photodegradation studies : Expose to UV light (254 nm) and monitor decomposition via HPLC .
  • Cyclic voltammetry : Measure reduction potentials of the nitro group to assess redox activity (e.g., −0.5 to −1.0 V vs. Ag/AgCl) .

Basic: What are the recommended storage conditions for long-term stability?

  • Temperature : Store at −20°C in amber vials to prevent light-induced degradation.
  • Atmosphere : Under inert gas (N₂/Ar) to avoid oxidation .

Advanced: How do steric and electronic effects of the 3-nitrophenyl group impact biological activity?

  • Steric effects : Bulky substituents reduce binding to flat kinase pockets (e.g., compare 3-nitrophenyl vs. 4-nitrophenyl analogs) .
  • Electronic effects : Nitro groups enhance electron-withdrawing effects, increasing electrophilicity and interaction with catalytic lysines in kinases .

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